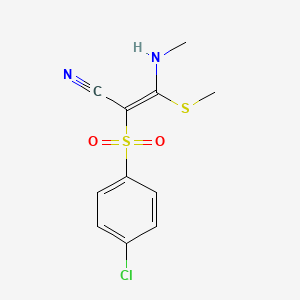

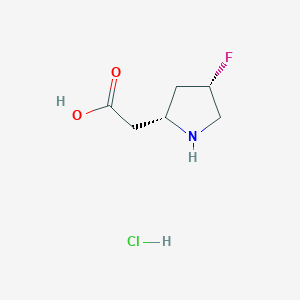

2-((4-Chlorophenyl)sulfonyl)-3-(methylamino)-3-methylthioprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

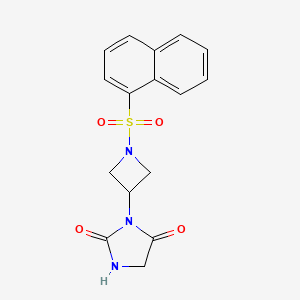

2-((4-Chlorophenyl)sulfonyl)-3-(methylamino)-3-methylthioprop-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CMMP, and its structure consists of a thiophene ring, a sulfonyl group, and a nitrile group.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Jiang et al. (2022) discusses an elemental sulfur-promoted switchable redox condensation reaction that can selectively prepare 2-aminofurans and 2-aminothiophenes. This methodology showcases the utility of enaminones and methylene nitriles, indicating potential roles for similar compounds in synthesizing biologically active heterocyclic derivatives.

Material Characterization and Environmental Applications

Bergman et al. (1980) Bergman, Jansson, & Bamford explored the synthesis and mass spectrometric characterization of methylthio- and methylsulfonylpolychlorobiphenyls, revealing insights into the structural and electronic influences of sulfonyl and methylthio groups on biphenyl derivatives. This work could hint at environmental or analytical chemistry applications of similar compounds.

Polymer Science and Heavy Metal Adsorption

In the context of polymer science, Ravikumar et al. (2011) Ravikumar et al. synthesized aromatic polyamides and polythioamides with pendant chlorobenzylidine rings for heavy metal ion adsorption. This study underscores the relevance of sulfonyl and thioether functionalities in designing materials for environmental remediation.

Biological and Chemical Reactivity

A study on the food mutagen 2-chloro-4-(methylthio)butanoic acid by Jolivette et al. (1998) Jolivette, Kende, & Anders proposed a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, formed via internal displacement. This work could suggest avenues for investigating the reactivity and potential mutagenicity of related compounds.

properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(methylamino)-3-methylsulfanylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S2/c1-14-11(17-2)10(7-13)18(15,16)9-5-3-8(12)4-6-9/h3-6,14H,1-2H3/b11-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVRSDFPYFAVMI-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl)/SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

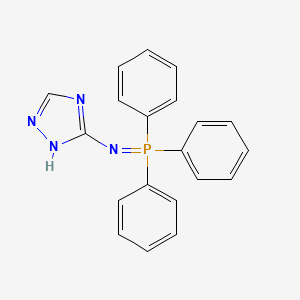

![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)

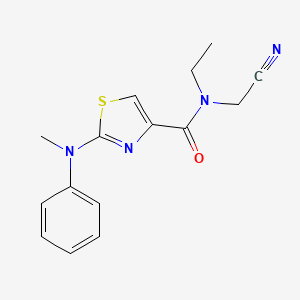

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)